molecular formula C9H17NO B3351843 Octahydro-1H-pyrido[1,2-c][1,3]oxazepine CAS No. 40269-84-9

Octahydro-1H-pyrido[1,2-c][1,3]oxazepine

Cat. No.: B3351843
CAS No.: 40269-84-9
M. Wt: 155.24 g/mol
InChI Key: LXJXXNCUJJWTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-pyrido[1,2-c][1,3]oxazepine is a bicyclic heterocyclic compound featuring a pyridine ring fused to a seven-membered 1,3-oxazepine ring. The oxazepine moiety contains one oxygen and one nitrogen atom within its structure, contributing to unique electronic and steric properties. Such methodologies align with Hardtmann’s synthesis of structurally similar pyrido-pyrimidine derivatives via diamine cyclization . The compound’s fused bicyclic system may confer stability and reactivity distinct from monocyclic or less rigid heterocycles, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-6-10-8-11-7-3-5-9(10)4-1/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJXXNCUJJWTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2COCCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513621
Record name Octahydro-1H-pyrido[1,2-c][1,3]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40269-84-9
Record name Octahydro-1H-pyrido[1,2-c][1,3]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-pyrido[1,2-c][1,3]oxazepine typically involves multiple steps, starting with the construction of the piperidine ring[_{{{CITATION{{{1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. One common synthetic route is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions[{{{CITATION{{{1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure[{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-pyrido[1,2-c][1,3]oxazepine can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. These reactions are often used to modify the compound's structure and introduce functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.

Scientific Research Applications

Chemistry: In chemistry, Octahydro-1H-pyrido[1,2-c][1,3]oxazepine serves as a versatile intermediate for the synthesis of more complex molecules[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. Its reactivity allows for the creation of a wide range of derivatives, which can be used in further chemical research and development.

Biology: In biological research, this compound has been studied for its potential biological activity[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. It may interact with various biological targets, leading to the development of new therapeutic agents.

Medicine: The medicinal applications of this compound are being explored, particularly in the context of drug discovery[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. Its structural features make it a candidate for the development of new pharmaceuticals with potential therapeutic benefits.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of materials with specific properties[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. Its derivatives may find applications in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which Octahydro-1H-pyrido[1,2-c][1,3]oxazepine exerts its effects depends on its specific application[_{{{CITATION{{{1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses[{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. The pathways involved can vary, but they often include modulation of biochemical processes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Rigidity : The seven-membered oxazepine ring in the target compound introduces conformational flexibility compared to six-membered pyrimidine or pyrazolo-quinazoline systems .
  • Heteroatom Effects : The oxygen in oxazepine may enhance hydrogen-bonding capacity compared to sulfur-containing thiones, influencing solubility and target interactions.

Pharmacological and Functional Implications

While direct pharmacological data for this compound is absent in the evidence, insights can be drawn from structurally related compounds:

  • Thione-Containing Analogues : Pyrido-pyrimidine thiones (e.g., compound 31 in ) may exhibit sulfur-mediated reactivity, such as metal chelation or redox activity, which is absent in oxygenated oxazepines .
  • Anticancer Potential: Pyrazolo[1,5-a][1,3,5]triazines in showed anticancer activity against 60 cell lines . The pyrido-oxazepine’s nitrogen-rich structure could similarly interact with DNA or enzyme active sites, though empirical validation is needed.
  • Substituent Effects: 1,3-Oxazepine derivatives with aryl groups (e.g., 4-substituted acetophenones in ) demonstrated enhanced bioactivity due to hydrophobic interactions . Substituents on the pyrido ring could further modulate pharmacokinetics.

Q & A

Q. What are the foundational synthetic routes for Octahydro-1H-pyrido[1,2-c][1,3]oxazepine and related 1,3-oxazepine derivatives?

The synthesis typically involves cycloaddition or cyclization reactions. For example, [2+5] cycloaddition between azo-imines and maleic anhydride yields 1,3-oxazepine-4,7-dione derivatives, as demonstrated in antimicrobial studies . Alternatively, hydrazide intermediates derived from benzimidazole can react with substituted acetophenones to form hydrazones, which are further cyclized into 1,3-oxazepines using reagents like acetic anhydride or phosphorus oxychloride . Characterization relies on FT-IR, CHN analysis, and spectral methods (¹H/¹³C NMR, LC-MS) to confirm regiochemistry and purity .

Q. How are structural and functional group variations introduced into 1,3-oxazepine derivatives?

Substituents are incorporated via precursor modification. For instance, Schiff bases derived from substituted anilines or aldehydes serve as intermediates, enabling the introduction of alkyl, aryl, or heteroaryl groups at specific positions . Post-synthetic functionalization, such as Dess-Martin oxidation, can convert hydroxyl groups to ketones (e.g., 6-oxo derivatives), enhancing reactivity for downstream applications .

Q. What methodologies are employed to assess the biological activity of 1,3-oxazepine derivatives?

Standardized in vitro assays include:

  • Antimicrobial testing : Disk diffusion or broth microdilution against pathogens like Bacillus subtilis and Escherichia coli, with comparisons to reference antibiotics (e.g., amoxicillin) .
  • Antioxidant assays : DPPH radical scavenging or FRAP tests to evaluate redox activity .
  • Cytotoxicity screening : MTT assays on cancer cell lines to identify structure-activity relationships (SARs) .

Advanced Research Questions

Q. How can regioselectivity challenges in 1,3-oxazepine synthesis be addressed?

Regioselectivity is controlled via reaction conditions and catalysts. For example, cyclization of diamines with carbon disulfide under basic conditions favors thione formation in pyrido-fused systems, while acid catalysis may shift product distribution . Computational modeling (DFT) can predict transition states to optimize reaction pathways .

Q. What strategies resolve contradictions in reported bioactivity data for 1,3-oxazepines?

Discrepancies in antimicrobial efficacy (e.g., variable MIC values) may arise from differences in bacterial strains or assay protocols. Cross-validation using standardized CLSI guidelines and dose-response curves is critical . Additionally, SAR studies comparing substituent effects (e.g., electron-withdrawing vs. donating groups) clarify bioactivity trends .

Q. How are advanced spectroscopic techniques applied to characterize complex 1,3-oxazepine derivatives?

  • X-ray crystallography : Resolves stereochemistry in fused-ring systems, such as octahydro-pyrido-oxazepines .
  • 2D NMR (COSY, NOESY) : Distinguishes diastereomers in saturated heterocycles by correlating proton-proton spatial relationships .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas for novel derivatives, especially those with isotopic labeling .

Q. What role do computational methods play in optimizing 1,3-oxazepine drug candidates?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., bacterial gyrase or topoisomerase IV). Pharmacophore modeling identifies essential functional groups (e.g., hydrogen bond acceptors in oxazepine rings) for antibacterial activity .

Q. How are in vitro-to-in vivo translation challenges addressed for 1,3-oxazepine-based therapeutics?

Pharmacokinetic studies assess metabolic stability (e.g., cytochrome P450 assays) and bioavailability. Pro-drug strategies, such as esterification of hydroxyl groups, enhance membrane permeability . Toxicity profiling in animal models ensures compliance with regulatory guidelines, particularly for non-FDA-approved compounds .

Methodological Considerations

Q. What are best practices for synthesizing enantiopure this compound derivatives?

Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) enable enantioselective cyclization. For example, Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution can introduce stereocenters in precursor molecules . Polarimetric analysis and chiral HPLC validate enantiomeric excess (ee) .

Q. How do fused-ring systems (e.g., pyrido-oxazepines) influence physicochemical properties?

Fused rings enhance rigidity, improving binding selectivity. Octahydro-pyrido-oxazepines exhibit increased solubility due to hydrogen-bonding capabilities of nitrogen and oxygen atoms, as evidenced by logP calculations and Hansen solubility parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octahydro-1H-pyrido[1,2-c][1,3]oxazepine
Reactant of Route 2
Octahydro-1H-pyrido[1,2-c][1,3]oxazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.